2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(4-fluorophenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(4-fluorophenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzenesulfonyl group, a dimethylanilino group, and a fluorophenylacetamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is synthesized by reacting benzene with chlorosulfonic acid under controlled conditions.
Formation of 2,4-Dimethylaniline: 2,4-Dimethylaniline is prepared by nitration of toluene followed by reduction of the nitro group.
Coupling Reaction: The benzenesulfonyl chloride is then reacted with 2,4-dimethylaniline to form N-(benzenesulfonyl)-2,4-dimethylaniline.
Acetylation: The final step involves the acetylation of N-(benzenesulfonyl)-2,4-dimethylaniline with 4-fluoroacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to inhibit certain enzymes, while the fluorophenylacetamide moiety can interact with cellular receptors. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(4-fluorophenyl)acetamide
- 2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(2-phenylphenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(4-fluorophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both the benzenesulfonyl and fluorophenylacetamide groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-16-8-13-21(17(2)14-16)25(29(27,28)20-6-4-3-5-7-20)15-22(26)24-19-11-9-18(23)10-12-19/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLVYDNKFAMFQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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